molecular formula C20H23N5O3S B2441830 N-(3,5-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775542-75-0

N-(3,5-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2441830
CAS No.: 1775542-75-0
M. Wt: 413.5
InChI Key: AKTJSGJXJIWCRV-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core, a thiazinan ring, and a dimethoxyphenyl group

Preparation Methods

The synthesis of N-(3,5-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide involves multiple stepsCommon reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product .

Chemical Reactions Analysis

N-(3,5-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide undergoes several types of chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound is being investigated for its anticancer properties, particularly as an inhibitor of cyclin-dependent kinases (CDKs).

    Industry: It may be used in the development of new materials with specific electronic or photophysical properties

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and thereby preventing the progression of the cell cycle. This inhibition leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-(3,5-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide can be compared to other pyrazolo[1,5-a]pyrazine derivatives, such as:

This compound stands out due to its unique combination of structural elements, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-6-methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-13-12-25-18(19(21-13)24-4-6-29-7-5-24)11-17(23-25)20(26)22-14-8-15(27-2)10-16(9-14)28-3/h8-12H,4-7H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTJSGJXJIWCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NC3=CC(=CC(=C3)OC)OC)C(=N1)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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